
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide acts as a dopamine and serotonin receptor agonist, which means it binds to these receptors and activates them. This leads to an increase in the release of dopamine and serotonin in the brain, which can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can also cause insomnia, anxiety, and agitation.
実験室実験の利点と制限
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments, including its ability to produce consistent results and its relatively low cost. However, 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for research on 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide, including its potential as a treatment for neurological disorders, pain relief, and addiction. Further research is also needed to better understand the biochemical and physiological effects of 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide and to develop safer and more effective synthesis methods. Additionally, research is needed to identify potential side effects and risks associated with 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide use.
In conclusion, 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential benefits and risks associated with 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide use.
合成法
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride and 2-aminobenzoic acid to form 2-methoxy-N-(2-methoxyphenyl)benzamide, which is then reacted with pyrrolidine and phosgene to form 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide. Another method involves the reaction of 2-methoxyphenylacetic acid with benzoyl chloride to form 2-methoxy-N-(2-methoxyphenyl)benzamide, which is then reacted with pyrrolidine and phosgene to form 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide.
科学的研究の応用
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. 1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has also been studied for its potential as a pain reliever and as a treatment for addiction.
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-10-4-2-7-13(16)20-18(23)15-9-6-12-22(15)19-21-14-8-3-5-11-17(14)25-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXSUUZRXVLEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzoxazol-2-yl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2849643.png)
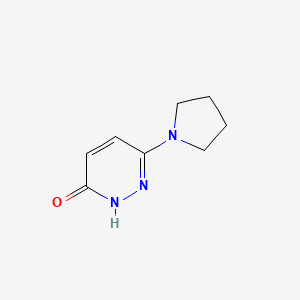
![N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849646.png)
![1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2849648.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)
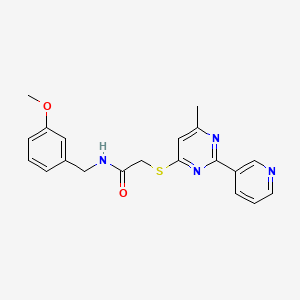
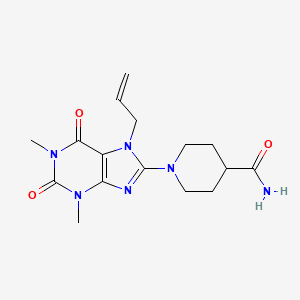
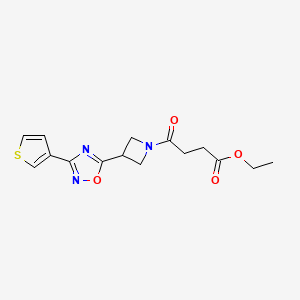
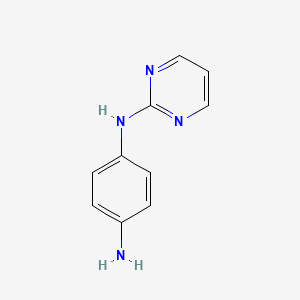
![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)
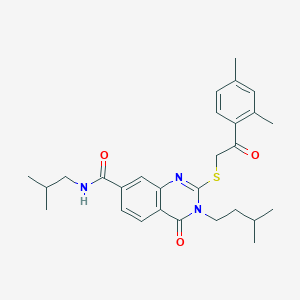
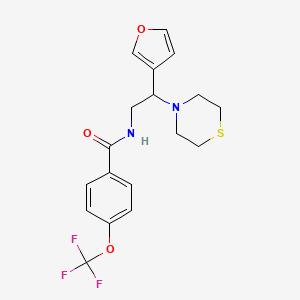
![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)
